molecular formula C27H25NO4 B8179539 N-Fmoc-4-Cyclopropyl-L-phenylalanine

N-Fmoc-4-Cyclopropyl-L-phenylalanine

Cat. No.: B8179539
M. Wt: 427.5 g/mol
InChI Key: ZTZNBIYOPCMABQ-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-4-Cyclopropyl-L-phenylalanine is a protected amino acid derivative extensively used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine moiety, enabling controlled peptide chain elongation. The cyclopropyl substituent at the para-position of the phenyl ring introduces steric and electronic modifications, influencing peptide conformation and stability. Its molecular formula is C₂₇H₂₅NO₄ (molecular weight: 427.49 g/mol) , with CAS No. 1997389-26-0 . This compound is valued for its ability to modulate peptide hydrophobicity and rigidity, making it relevant in drug discovery and bioconjugation.

Properties

IUPAC Name

(2S)-3-(4-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)25(15-17-9-11-18(12-10-17)19-13-14-19)28-27(31)32-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24-25H,13-16H2,(H,28,31)(H,29,30)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZNBIYOPCMABQ-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Precursor Preparation

The synthesis begins with (S)-4-nitro-L-phenylalanine methyl ester hydrochloride. Formylation is achieved using acetic anhydride and formic acid under mild conditions (18–20°C, 25 minutes), yielding (S)-4-nitro-N-formylphenylalanine methyl ester. This intermediate is critical for subsequent hydrogenation and cyclopropane ring formation.

Catalytic Hydrogenation and Cyanation

Hydrogenation of the nitro group is performed using palladium on carbon (Pd/C) under H₂ at 40–45°C, producing (S)-4-amino-N-formylphenylalanine methyl ester. The amine is then subjected to cyanation using potassium copper cyanide (KCu(CN)₂) and potassium bicarbonate (KHCO₃) in a cooled aqueous HCl solution (≤5°C), yielding (S)-4-cyano-N-formylphenylalanine methyl ester.

Cyclopropanation

The cyano group is converted to a cyclopropyl moiety via a [2+1] cycloaddition reaction. While explicit details are scarce in the provided sources, analogous methods suggest the use of diazomethane or ethyl diazoacetate under catalytic conditions (e.g., Rh₂(OAc)₄) to form the cyclopropane ring. The final step involves Fmoc protection using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as DIEA, yielding the target compound.

Key Reaction Conditions

StepReagents/ConditionsYieldSource
Nitro formylationAcetic anhydride, formic acid, 18–20°C85–90%
HydrogenationPd/C, H₂, 40–45°C68–75%
CyanationKCu(CN)₂, KHCO₃, ≤5°C60–65%
Fmoc protectionFmoc-Cl, DIEA, DMF80–85%

Solid-Phase Peptide Synthesis (SPPS)

Resin Loading and Deprotection

H-Rink Amide-ChemMatrix resin (loading capacity: 0.49 mmol/g) is used as the solid support. Fmoc deprotection is performed with 20% piperidine in DMF at 70°C for 1 minute, followed by DMF washing. Elevated temperatures enhance deprotection efficiency while minimizing side reactions.

Coupling of Cyclopropyl-Phenylalanine

Pre-activated Fmoc-4-cyclopropyl-L-phenylalanine is coupled using HATU (9.5 equiv) and DIEA (3 equiv) in DMF at room temperature for 20 minutes. The reactor is maintained at 70°C to accelerate coupling kinetics. Post-coupling, the resin is washed with DMF and DCM to remove excess reagents.

Cleavage and Purification

Peptide cleavage employs a TFA-based cocktail (2.5% EDT, 5% water, 5% phenol, 5% thioanisole) for 1.5–2 hours. Crude product is precipitated with cold diethyl ether, dissolved in water/acetonitrile (50:50), and lyophilized. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >95% purity.

SPPS Optimization Data

ParameterOptimal ValueSource
Coupling temperature70°C
HATU equivalence9.5 equiv
Cleavage time1.5–2 hours
HPLC purity>95%

Comparative Analysis of Methods

Yield and Scalability

  • Solution-phase : Higher overall yield (60–65% after cyclopropanation) but requires multiple purification steps.

  • SPPS : Lower yield per cycle (75–80% coupling efficiency) but scalable for combinatorial libraries.

Side Reactions

  • Solution-phase synthesis risks epimerization during Fmoc protection, necessitating chiral HPLC validation.

  • SPPS minimizes racemization due to steric hindrance from the resin.

Analytical Characterization

LC-MS Validation

Electrospray ionization (ESI) Q-TOF MS confirms molecular weight (observed m/z: 428.2 [M+H]⁺ vs. calculated 427.49). Reverse-phase HPLC (Phenomenex Luna C18, 1%→61% MeCN in 14 minutes) ensures retention time consistency.

NMR Spectroscopy

¹H NMR (CDCl₃) key signals:

  • δ 7.75–7.25 (m, 8H, Fmoc aromatic)

  • δ 4.35 (t, 1H, α-CH)

  • δ 1.45–0.85 (m, 4H, cyclopropyl).

Industrial-Scale Considerations

Cost-Efficiency

  • SPPS reduces solvent waste but requires expensive resins.

  • Solution-phase synthesis is preferable for bulk production (>100 g) due to lower reagent costs.

Regulatory Compliance

Residual palladium in solution-phase batches must be <10 ppm (ICH Q3D guidelines), achievable via chelating resins.

Emerging Methodologies

Photoreactive Analogues

Recent work on p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine demonstrates the feasibility of introducing clickable handles via Sonogashira coupling . Adapting this for cyclopropyl groups could enable bioorthogonal tagging.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-Cyclopropyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Peptide Synthesis

N-Fmoc-4-Cyclopropyl-L-phenylalanine is predominantly utilized as a building block in solid-phase peptide synthesis (SPPS). The N-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process, facilitating the incorporation of this amino acid into longer peptide chains. This capability is crucial for generating complex peptides with high purity and yield, which are essential for therapeutic applications .

Table 1: Comparison of Amino Acids in Peptide Synthesis

Compound NameStructure TypeUnique Features
This compoundAromatic Amino AcidContains a cyclopropyl group
N-Fmoc-4-Methyl-L-phenylalanineAromatic Amino AcidContains a methyl group instead of cyclopropyl
N-Fmoc-DL-PhenylalanineAromatic Amino AcidRacemic mixture; lacks cyclopropyl modification

Drug Development

The unique structure of this compound makes it valuable in the design of peptide-based drugs. The cyclopropyl moiety can enhance the binding affinity of peptides to specific biological targets, potentially improving therapeutic efficacy. Research indicates that modifications at the phenylalanine side chain can significantly affect interactions with receptors or enzymes, making this compound a candidate for developing novel therapeutics aimed at various diseases, including cancer and viral infections.

Bioconjugation

This compound is also employed in bioconjugation processes, where it aids in attaching peptides to other molecules such as antibodies or drugs. This application enhances the delivery and targeting capabilities of therapeutic agents, allowing for more effective treatment strategies .

Research in Cancer Therapy

This compound plays a role in developing novel anticancer agents. The modification of phenylalanine derivatives has led to compounds that can inhibit tumor growth. Studies have shown that the structural variations introduced by the cyclopropyl group may enhance the biological activity of these compounds, making them promising candidates for further investigation .

Protein Engineering

In protein engineering, this compound is utilized to modify proteins, aiding researchers in studying protein interactions and functions. Understanding these interactions is crucial for elucidating various biological processes and developing new biotechnological applications .

Study 1: Influence on Binding Affinity

A study investigated how the introduction of a cyclopropyl group at the para position of phenylalanine affects peptide conformation and binding affinity to target proteins. The results demonstrated that peptides incorporating this compound exhibited enhanced hydrophobic interactions, leading to increased specificity and affinity for their targets compared to other phenylalanine derivatives.

Study 2: Anticancer Activity

Research focused on the anticancer properties of peptides synthesized with this compound showed promising results in inhibiting cancer cell proliferation. The study highlighted how modifications at the phenylalanine side chain could lead to more effective inhibitors against specific cancer types, suggesting potential pathways for drug development .

Mechanism of Action

The mechanism of action of N-Fmoc-4-Cyclopropyl-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The cyclopropyl group can influence the conformation and reactivity of the peptide, affecting its biological activity .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Cyclopropyl Impact : Studies suggest cyclopropyl-substituted phenylalanine analogs improve metabolic stability in protease-labile peptides, extending half-life in vivo .
  • Boc-aminomethyl Utility: Used in synthesizing peptide-drug conjugates (PDCs) for targeted cancer therapies .
  • Methoxy Derivatives : Enhance peptide solubility without compromising membrane permeability, advantageous in oral drug development .

Biological Activity

N-Fmoc-4-Cyclopropyl-L-phenylalanine (Fmoc-Cp-Phe) is a synthetic amino acid derivative notable for its unique cyclopropyl group at the para position of the phenylalanine side chain. This compound has garnered interest in peptide synthesis and therapeutic applications due to its distinctive structural features, which can influence biological activity.

  • Molecular Formula: C₁₉H₁₉N₃O₄
  • Molecular Weight: Approximately 427.5 g/mol
  • Structure: The cyclopropyl group contributes to the compound's steric properties, potentially enhancing peptide conformation and interactions with biological targets.

Biological Activity Overview

The biological activity of Fmoc-Cp-Phe is primarily explored in the context of peptide therapeutics. Its unique structure allows for modulation of peptide conformation, which can impact binding affinity and specificity towards various biological targets such as receptors and enzymes.

Research indicates that the cyclopropyl moiety may enhance hydrophobic interactions within peptides, thereby increasing their binding affinity. This is particularly relevant in the design of peptidomimetics—compounds that mimic the structure and function of peptides but are not derived from natural amino acids.

Applications in Research

  • Peptide Synthesis : Fmoc-Cp-Phe is utilized as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides with specific sequences.
  • Therapeutic Development : The compound's ability to influence receptor interactions makes it a candidate for developing novel therapeutics targeting specific pathways.
  • Structural Studies : Investigations into how structural variations affect biological interactions provide insights into optimizing peptide design for enhanced efficacy.

Comparative Analysis with Related Compounds

The following table summarizes key features of Fmoc-Cp-Phe compared to other derivatives:

Compound NameStructure TypeUnique Features
N-Fmoc-4-Methyl-L-phenylalanineAromatic Amino AcidContains a methyl group instead of cyclopropyl
N-Fmoc-4-Chloro-L-phenylalanineAromatic Amino AcidContains a chlorine substituent
N-Fmoc-DL-PhenylalanineAromatic Amino AcidRacemic mixture; lacks cyclopropyl modification
N-Fmoc-TryptophanAromatic Amino AcidIndole ring instead of phenyl group

Case Studies and Research Findings

Recent studies have highlighted the potential of Fmoc-Cp-Phe in various applications:

  • Peptidomimetic Development : A study demonstrated that incorporating Fmoc-Cp-Phe into peptidomimetics resulted in compounds with significantly improved binding affinities to target proteins compared to traditional peptide structures .
  • Stability and Efficacy : Research indicated that peptides containing Fmoc-Cp-Phe exhibited enhanced stability in serum, making them suitable candidates for therapeutic applications .
  • Affinity Selection Techniques : Advanced techniques such as affinity selection-mass spectrometry (AS-MS) have been employed to discover high-affinity binders, showcasing the utility of non-canonical amino acids like Fmoc-Cp-Phe in drug discovery .

Q & A

Q. What post-synthetic modifications are feasible for this compound without compromising the cyclopropyl ring?

  • Methodology : Click chemistry (e.g., azide-alkyne cycloaddition) is compatible if the cyclopropyl group is inert. demonstrates azide-functionalized Fmoc-amino acids for bioconjugation. Stability tests via TLC or NMR track side reactions during modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.